molecular formula C15H16N2O6S B303270 dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate

dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate

Cat. No. B303270
M. Wt: 352.4 g/mol
InChI Key: DJYPKTFRFVQWLC-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzothiazine family of compounds and has been shown to have a wide range of potential applications in the fields of drug discovery and development.

Mechanism of Action

The mechanism of action of dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate is not fully understood. However, it is believed to work by inhibiting various cellular processes, including DNA synthesis and cell division. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. It has also been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate is its wide range of potential applications. It has been shown to have activity against a variety of different types of cancer cells, as well as a range of other diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate. One area of focus could be on developing more effective methods for synthesizing this compound, as well as improving its solubility and bioavailability. Another area of focus could be on exploring the potential therapeutic applications of this compound in more detail, particularly in the areas of cancer and neurodegenerative diseases. Finally, further research could be conducted to better understand the mechanism of action of this compound and to identify potential drug targets that could be exploited for therapeutic purposes.

Synthesis Methods

The synthesis of dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate can be achieved through a variety of methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-ethoxy-2-oxoethyl)-2-mercaptobenzothiazole. This intermediate can then be reacted with acetic anhydride and dimethylformamide to form dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate.

Scientific Research Applications

Dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to have a wide range of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent.

properties

Product Name

dimethyl 7-(acetylamino)-4-formyl-3,4-dihydro-2H-1,4-benzothiazine-2,3-dicarboxylate

Molecular Formula

C15H16N2O6S

Molecular Weight

352.4 g/mol

IUPAC Name

dimethyl (2R,3S)-7-acetamido-4-formyl-2,3-dihydro-1,4-benzothiazine-2,3-dicarboxylate

InChI

InChI=1S/C15H16N2O6S/c1-8(19)16-9-4-5-10-11(6-9)24-13(15(21)23-3)12(14(20)22-2)17(10)7-18/h4-7,12-13H,1-3H3,(H,16,19)/t12-,13-/m1/s1

InChI Key

DJYPKTFRFVQWLC-CHWSQXEVSA-N

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)N([C@H]([C@@H](S2)C(=O)OC)C(=O)OC)C=O

SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(C(S2)C(=O)OC)C(=O)OC)C=O

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(C(S2)C(=O)OC)C(=O)OC)C=O

Origin of Product

United States

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